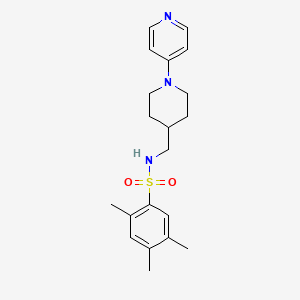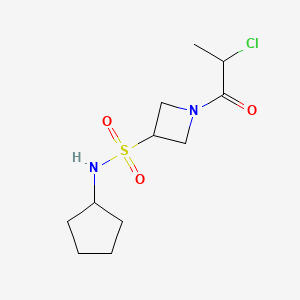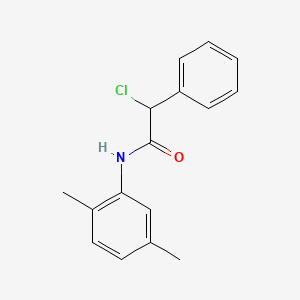
5-(4-Tert-butylphenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-Tert-butylphenyl)-1,3-oxazole” likely belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .
Synthesis Analysis
While specific synthesis methods for “5-(4-Tert-butylphenyl)-1,3-oxazole” were not found, similar compounds have been synthesized through various methods. For instance, anthracene-oxadiazole derivatives have been synthesized through cross-coupling reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- General Methodology for Synthesis: The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole offers a pathway for creating a reactive C-5 carbanion, leading to the formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles. This method allows for various electrophile reactions and cross-coupling, contributing to the synthesis of 2,5-disubstituted-1,3-oxazoles (Williams & Fu, 2010).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Electroluminescent Properties: A novel iridium (III) complex based on 2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole demonstrated promising properties for OLEDs. It showed strong phosphorescence emission, high decomposition temperature, and reversible redox electrochemical behavior. This implies its utility in highly efficient OLED devices with minimal efficiency roll-off (Li et al., 2013).
Coordination Chemistry
- Use in Asymmetric Organic Syntheses: 4,5-Dihydro-1,3-oxazole ligands (oxazolines) are utilized in transition metal-catalyzed asymmetric organic syntheses. Their versatility, ease of synthesis, and the proximity of chiral centers to donor atoms make them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Photophysical and Electrochemical Studies
- Photophysics of 1,3,4-Oxadiazole Derivatives: The design and synthesis of a molecule based on 1,3,4-oxadiazole, incorporating 4-tert-butylphenyl, revealed significant insights into its photophysical and electrochemical properties. This study aids in understanding the potential applications of such derivatives in optoelectronic and fluorescence resonance energy transfer (FRET) applications (Pujar et al., 2017).
Fluorescent Probing
- Fluorescent Probe Location in Lipid Membranes: 2'-Hydroxy derivatives of 2,5-diaryl-1,3-oxazole, known as ESIPT fluorescent probes, are used to monitor lipid membranes. Studies involving fluorescence spectroscopy and molecular dynamics simulation have provided insights into their location within membranes, valuable for designing new fluorescent probes for specific membrane regions (Posokhov & Kyrychenko, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12-8-14-9-15-12/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUULGWKJLACSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320854 |
Source


|
| Record name | 5-(4-tert-butylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
243455-52-9 |
Source


|
| Record name | 5-(4-tert-butylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2373018.png)
![4-(4-propoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2373019.png)
![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2373023.png)

![3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B2373026.png)

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2373028.png)



![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)
